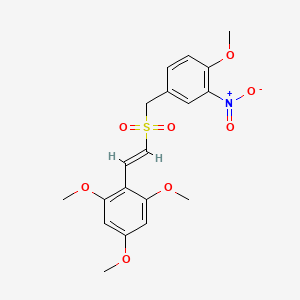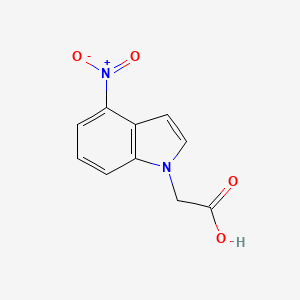
2-(Isobutyrylamino)benzamide
Descripción general
Descripción
2-(Isobutyrylamino)benzamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol.
Mecanismo De Acción
Target of Action
2-(Isobutyrylamino)benzamide, also known as 2-IBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. The primary target of this compound is human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes .
Mode of Action
The compound acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a protein at a site other than the active site, causing a conformational change that increases the protein’s activity. In the case of this compound, it increases the catalytic action of glucokinase .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolic pathway . Glucokinase plays a crucial role in this pathway by converting glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This is a key step in the regulation of carbohydrate metabolism.
Result of Action
The activation of glucokinase by this compound leads to an increase in the conversion of glucose to glucose-6-phosphate . This can potentially lead to a decrease in blood glucose levels, making the compound of interest for the treatment of type-2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutyrylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, such as diatomite earth@IL/ZrCl4, is becoming increasingly popular due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isobutyrylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(Isobutyrylamino)benzamide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential biological activity, making it a subject of interest in biochemical studies.
Medicine: Research indicates its potential use in developing new therapeutic agents due to its biological properties.
Industry: It is utilized in the production of pharmaceuticals, plastics, and other industrial products
Comparación Con Compuestos Similares
2-Aminobenzamide: Known for its use in histone deacetylase inhibitors.
3-Acetoxy-2-methylbenzamide: Exhibits antioxidant and antibacterial activities.
2,3-Dimethoxybenzamide: Used in various synthetic applications
Uniqueness: 2-(Isobutyrylamino)benzamide stands out due to its specific isobutyrylamino group, which imparts unique chemical and biological properties. This distinct structure allows it to interact differently with molecular targets compared to other benzamide derivatives .
Propiedades
IUPAC Name |
2-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-6-4-3-5-8(9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPOMJZEUXBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)






![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)
